molecular formula C10H13NO3 B8148393 methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate

methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate

Cat. No.: B8148393
M. Wt: 195.21 g/mol
InChI Key: VYYPEVTYONMYNH-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate is a chiral amino acid ester characterized by a 3-hydroxyphenyl substituent and an R-configuration at the α-carbon.

Key structural features:

  • Stereochemistry: The (2R) configuration distinguishes it from its S-enantiomer, which may exhibit divergent biological or chemical properties.
  • Functional groups: The 3-hydroxyphenyl group enhances hydrogen-bonding capacity, while the methyl ester moiety increases lipophilicity compared to free carboxylic acids.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYPEVTYONMYNH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of protecting groups to selectively protect the amino and hydroxy groups during the esterification process. This can be followed by deprotection to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl and β-amino ester groups are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxyl group oxidationKMnO₄ (acidic conditions)3-keto-phenyl derivativeNot reported
Amino group oxidationH₂O₂, Cu(II) catalystsNitroso or imine intermediatesNot reported

Key Findings :

  • Swern oxidation (oxalyl chloride/DMSO, triethylamine) converts β-hydroxy groups to ketones without racemization .

  • The phenolic hydroxyl group participates in π-π and OH-π interactions during biological target binding, influencing reactivity .

Reduction Reactions

The ester group undergoes reduction to primary alcohols, while the aromatic ring may be hydrogenated.

Reaction TypeReagents/ConditionsProductYieldReference
Ester reductionLiBH₄ (THF, −78°C)β-Hydroxy amino alcohol>80%
Catalytic hydrogenationH₂, Pd/CSaturated cyclohexane derivativeNot reported

Mechanistic Insight :

  • LiBH₄ selectively reduces esters to alcohols while preserving stereochemistry at the α-carbon .

  • Hydrogenation of the aromatic ring requires elevated pressures and temperatures .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetic anhydride (DMAP, DCM)N-Acetyl derivative72%
SulfonationTosyl chloride (pyridine)N-Tosylate65%

Industrial Relevance :

  • Thionyl chloride in methanol facilitates esterification under mild conditions (0–25°C, 12–24 hr) .

  • Continuous flow synthesis optimizes scalability and purity in industrial settings .

Stereochemical Transformations

The (2R)-configuration enables enantioselective reactions:

Reaction TypeReagents/ConditionsOutcomeReference
Grignard additionRMgX (THF, −78°C)β-Hydroxy adducts with inverted stereochemistry
Enzymatic resolutionLipases (e.g., CAL-B)Kinetic resolution of enantiomers

Notable Observation :

  • Grignard reagents add to aldehyde intermediates derived from this compound, yielding β-hydroxy amino acids with configurational inversion .

Comparative Reactivity

The meta-hydroxyphenyl group distinguishes this compound from ortho- and para-substituted analogs:

PositionReactivity with LiAlH₄Biological Target AffinityReference
Meta (3-OH)Moderate reductionStrong π-π interaction with F193 residue
Para (4-OH)Faster ester hydrolysisReduced enzymatic inhibition

Mechanistic Pathways

  • Ester Hydrolysis : Acidic or basic conditions cleave the methyl ester to the corresponding carboxylic acid .

  • Oxidative Coupling : FeCl₃-mediated dimerization forms biaryl structures via phenolic coupling .

Stability and Side Reactions

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Light-Induced Degradation : Forms quinone derivatives upon prolonged UV exposure .

Scientific Research Applications

Chemistry

Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate serves as a building block in the synthesis of complex molecules. It is utilized in the development of pharmaceuticals and natural products due to its unique structural properties that allow for various chemical modifications.

Biology

This compound is studied for its potential biological activities, particularly its role as a precursor to bioactive compounds. It interacts with various biological macromolecules, influencing biochemical pathways and cellular functions.

Medicine

This compound has garnered attention for its potential therapeutic effects. Research indicates that it may act as an inhibitor or substrate for specific enzymes, thus modulating metabolic processes. Its applications include:

  • Antioxidant Activity: Exhibits significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.
  • Cancer Research: Investigated for its potential role in targeting cancer cells through specific receptor interactions .
  • Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively scavenged free radicals in vitro. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 2: Cancer Therapeutics

Research highlighted in Cancer Research explored the use of this compound as a selective inhibitor of cancer cell proliferation. The study showed that this compound inhibited tumor growth in xenograft models, indicating its potential as a therapeutic agent against specific types of cancer .

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

Compound: (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

  • Configuration : S-enantiomer.
  • Properties: Shares the same molecular formula (C₁₀H₁₄ClNO₃) but differs in optical activity. Enantiomers often exhibit distinct pharmacokinetic or receptor-binding profiles.
  • Applications : Used in life science research, though biological data specific to the R-enantiomer remain less documented .

Substituent Variations

Halogenated Derivatives

Compound: Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride

  • Substituent : 4-Bromophenyl (electron-withdrawing).
  • Applications : A building block in peptide synthesis and medicinal chemistry.

Compound: Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

  • Substituent : 4-Fluoro-3-methylphenyl (steric and electronic modulation).
  • Properties : Fluorine enhances metabolic stability; methyl group introduces steric hindrance .
Heterocyclic Analogs

Compound: Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (D-Tryptophan methyl ester)

  • Substituent : Indole ring (bulky, planar, and capable of π-π stacking).
  • Properties : Higher molecular weight (C₁₂H₁₄N₂O₂) and applications as an intermediate in Tadalafil synthesis .
  • Biological Relevance : Indole derivatives often target serotonin receptors or enzyme active sites.

Positional Isomers of the Hydroxyphenyl Group

Compound: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • Substituent : 4-Hydroxyphenyl (para-position).
  • Properties : Altered hydrogen-bonding network and solubility compared to the 3-hydroxy isomer. CAS 3728-20-9 .

Functional Group Modifications

Compound: (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

  • Substituent : 3-Hydroxy-4-methoxyphenyl.
  • Properties : Methoxy group increases lipophilicity and may enhance blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituent Configuration Molecular Formula CAS Number Molecular Weight (g/mol)
Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate 3-hydroxyphenyl R C₁₀H₁₃NO₃ - ~195.2 (estimated)
(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 3-hydroxyphenyl S C₁₀H₁₄ClNO₃ 34260-72-5 235.68
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride 4-bromophenyl R C₁₀H₁₃BrClNO₂ 122332-24-5 294.58
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate 1H-indol-3-yl R C₁₂H₁₄N₂O₂ 22032-65-1 218.25
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 4-hydroxyphenyl - C₁₀H₁₄ClNO₃ 3728-20-9 235.68

Biological Activity

Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate, also known as a derivative of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C10H13NO3
  • Molecular Weight : Approximately 197.22 g/mol
  • Functional Groups : Contains an amino group (-NH2), a hydroxy group (-OH), and an ester group (-COOCH3).

The presence of the hydroxy group is significant as it can participate in hydrogen bonding, influencing the compound's interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino and hydroxy groups can form hydrogen bonds with active sites on enzymes, potentially leading to either inhibition or activation of enzymatic activity. This interaction suggests a role in modulating metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter signaling pathways. Similar compounds have been shown to affect glutamate receptors, indicating potential neuroactive properties .

1. Neuroprotective Effects

Recent studies indicate that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a role in protecting against neurodegenerative processes.

2. Antioxidant Properties

The hydroxyphenyl moiety contributes to the compound's antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce lipid peroxidation in vitro, which is crucial for preventing cellular damage associated with various diseases.

3. Anti-inflammatory Activity

Preliminary findings suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation .

Study 1: Neuroprotective Effects on Neuronal Cultures

A study conducted on neuronal cultures treated with this compound demonstrated significant reductions in markers of oxidative stress compared to control groups. The treatment led to:

Treatment ConcentrationOxidative Stress Marker Reduction (%)
10 µM25%
50 µM45%
100 µM60%

These results indicate a dose-dependent neuroprotective effect, highlighting its potential therapeutic applications in neurodegenerative diseases.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of this compound resulted in reduced levels of TNF-α and IL-6 cytokines:

Treatment GroupTNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control150 ± 20200 ± 30
Low Dose120 ± 15180 ± 25
High Dose80 ± 10120 ± 15

These findings support the hypothesis that the compound may have therapeutic potential for inflammatory conditions .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

Compound NameMolecular FormulaKey Features
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoateC10H13NO3Hydroxy group at para position
Methyl (2R)-2-amino-3-(2-hydroxyphenyl)propanoateC10H13NO3Hydroxy group at ortho position

The positioning of the hydroxy group significantly influences the biological activity of these compounds, affecting their reactivity and interactions with biological targets.

Q & A

Q. What computational tools predict the compound’s interaction with membrane transporters?

  • Methodology : Molecular dynamics (MD) simulations using lipid bilayer models (e.g., CHARMM-GUI). Validate with Caco-2 permeability assays. Compare with structurally related amino acid transporters (e.g., ’s tyrosine derivative) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate analytical results (e.g., NMR vs. X-ray in and ) and use orthogonal methods (e.g., CD spectroscopy for chirality) .
  • Safety Protocols : Follow GHS guidelines ( and ) for handling reactive intermediates. Use fume hoods and PPE during scale-up .

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